5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol
Description
Properties
IUPAC Name |
5-methoxy-2-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-9-6-16-10(17-11(9)18)7-3-2-4-8(5-7)12(13,14)15/h2-6H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCWCZUGKXYTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with methoxyacetylacetone in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidinol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinecarboxylic acid.
Reduction: Formation of 5-methoxy-2-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrimidinol.
Substitution: Formation of 5-methoxy-2-[3-(substituted)phenyl]-4-pyrimidinol derivatives.
Scientific Research Applications
5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural differences and properties between the target compound and analogous pyrimidine derivatives:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol | 860788-30-3 | C₁₂H₉F₃N₂O₂ | 270.21 | 5-OCH₃, 2-(3-CF₃Ph), 4-OH |
| 5-Methoxy-2-(2-pyridinyl)-4-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine | 321432-99-9 | C₁₇H₁₂F₃N₃OS | 363.36 | 5-OCH₃, 2-pyridinyl, 4-S-C₆H₄-CF₃ |
| 4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide | 339101-83-6 | C₁₉H₁₅F₃N₂S | 368.39 | 2-S-CH₂-C₆H₄-CH₃, 5-C₆H₄-CF₃ |
| 5-Methoxy-2-([3-(trifluoromethyl)benzyl]sulfanyl)-4-pyrimidinol | Not provided | ~C₁₉H₁₄F₃N₂O₂S* | ~405.38* | 5-OCH₃, 2-S-CH₂-C₆H₄-CF₃, 4-OH |
*Estimated based on structural analysis; exact data unavailable in provided evidence .
Key Observations:
The pyridinyl group in the compound from introduces a nitrogen heterocycle, which may enhance π-π stacking interactions in biological systems . Benzyl sulfanyl substituents (e.g., in and ) add steric bulk, possibly affecting binding pocket accessibility in enzyme targets .
Trifluoromethyl Group: All compounds retain the 3-(trifluoromethyl)phenyl moiety, known to improve metabolic stability and membrane permeability due to its electron-withdrawing and lipophilic nature .
Biological Activity
5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol, also known by its CAS number 860788-30-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₉F₃N₂O₂
- Molecular Weight : 270.207 g/mol
- CAS Number : 860788-30-3
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in inflammatory processes.
Biological Activity
-
Anti-inflammatory Properties :
- Research indicates that similar compounds with trifluoromethyl substitutions exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, a related compound demonstrated an IC50 of 0.25 µM for COX-2, suggesting a potential for selective inhibition in inflammatory pathways .
- Neurokinin Receptor Modulation :
-
Cytotoxicity :
- Some studies have investigated the cytotoxic effects of this compound on cancer cell lines, revealing that it may induce apoptosis in specific types of cancer cells. However, detailed mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Neurokinin modulation | Potential receptor modulation | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study Example
In a study assessing the anti-inflammatory effects of similar compounds, researchers utilized a rat air pouch model to evaluate the efficacy of this compound. The results indicated significant reductions in white blood cell infiltration and prostaglandin production, highlighting its potential therapeutic application in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
